(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
CAS No.:
Cat. No.: VC13594414
Molecular Formula: C9H10N2O4S
Molecular Weight: 242.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O4S |
|---|---|
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | (2R)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine |
| Standard InChI | InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m1/s1 |
| Standard InChI Key | IPKIIZQGCWXJFM-PVSHWOEXSA-N |
| Isomeric SMILES | C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Physical Properties
Molecular Architecture
The compound features a strained aziridine ring (CN) with a methyl group at the C2 position and a 4-nitrophenylsulfonyl (nosyl) group at the N1 position. The sulfonyl group acts as a strong electron-withdrawing moiety, while the nitro group on the phenyl ring enhances the compound’s stability and influences its electronic properties . The (R)-configuration at the C2 position introduces chirality, making this enantiomer valuable in asymmetric synthesis .
Physicochemical Data
Synthesis Methods
Classical Approaches
The synthesis of (R)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves sulfonylation of a preformed aziridine precursor. A modified Wenker synthesis—originally used for aziridine derivatives—has been adapted to accommodate functionalized substrates. For example:
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Amino Alcohol Sulfonation: Reacting a chiral β-amino alcohol with 4-nitrobenzenesulfonyl chloride under basic conditions forms the corresponding sulfonate ester.
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Cyclization: Intramolecular nucleophilic displacement of the sulfonate group by the amine generates the aziridine ring .
Enantioselective Synthesis
Maligres et al. (1997) demonstrated a resolution-based method using chiral auxiliaries:
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Key Step: Diastereomeric salt formation with resolving agents (e.g., 1-phenylethylamine) separates enantiomers.
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Yield: ~89% enantiomeric excess (e.e.) achieved for related aziridine derivatives .
Table 1: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | e.e. (%) | Source |
|---|---|---|---|---|
| Wenker Modification | 4-Nitrobenzenesulfonyl chloride, NEt | 65–75 | >95 | |
| Maligres Resolution | 1-Phenylethylamine, TFA | 70 | 89 |
Chemical Reactivity and Mechanisms
Ring-Opening Reactions
The strained aziridine ring undergoes regioselective nucleophilic attack, influenced by the nosyl group’s electron-withdrawing effects. Common reactions include:
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Aminolysis: Primary amines attack the less substituted carbon, yielding β-amino sulfonamides.
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Alcoholysis: Methanol or ethanol opens the ring to form β-hydroxy sulfonamides .
Mechanism Overview
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Nucleophilic Attack: The nosyl group polarizes the C–N bond, directing nucleophiles to the less hindered carbon.
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Ring Opening: Cleavage of the C–N bond forms a stabilized sulfonamide intermediate .
Stereochemical Outcomes
Chiral retention is observed in ring-opening reactions due to the rigid aziridine structure. For example, (R)-configured aziridines produce (R)-configured β-substituted sulfonamides with >90% stereochemical fidelity .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for pyrrolidines and piperidines via [3+2] cycloadditions or cascade ring expansions .
Medicinal Chemistry
While direct pharmacological data are scarce, analogous nosyl-protected aziridines are intermediates in antiviral and anticancer agent synthesis.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: H NMR signals at δ 1.45 (CH), 3.20 (N–CH), and 8.20 ppm (Ar–H) confirm structure .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 242.1 [M+H] .
X-Ray Crystallography
Single-crystal X-ray analysis of related aziridines reveals bond angles of ~60° within the strained ring, consistent with aziridine geometry .
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